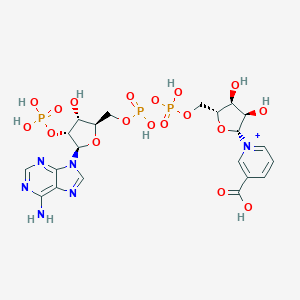
Naadp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinic acid adenine dinucleotide phosphate is a naturally occurring nucleotide that plays a crucial role as a calcium ion-mobilizing second messenger. It is synthesized in response to extracellular stimuli and is involved in the regulation of various cellular processes by increasing intracellular calcium ion concentration . Structurally, it is a dinucleotide that differs from nicotinamide adenine dinucleotide phosphate by a hydroxyl group, making it a potent calcium ion-mobilizing agent .
Scientific Research Applications
Nicotinic acid adenine dinucleotide phosphate has a wide range of scientific research applications, including:
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotinic acid adenine dinucleotide phosphate is synthesized enzymatically from nicotinamide adenine dinucleotide phosphate through a base-exchange reaction. This reaction involves the replacement of the nicotinamide group with a nicotinic acid group, catalyzed by enzymes such as ADP-ribosyl cyclase . The reaction typically occurs under acidic conditions (pH 4-5) within the lumen of acidic endo-lysosomal compartments .
Industrial Production Methods: The enzymatic synthesis method described above is the most common approach used in laboratories .
Chemical Reactions Analysis
Types of Reactions: Nicotinic acid adenine dinucleotide phosphate primarily undergoes reactions related to calcium ion mobilization. It binds to and opens calcium ion channels on intracellular organelles, leading to an increase in intracellular calcium ion concentration .
Common Reagents and Conditions: The synthesis of nicotinic acid adenine dinucleotide phosphate involves the use of nicotinamide adenine dinucleotide phosphate and nicotinic acid as reagents, with ADP-ribosyl cyclase as the enzyme catalyst . The reaction conditions include an acidic environment (pH 4-5) and the presence of calcium ion channels .
Major Products: The primary product of the enzymatic synthesis of nicotinic acid adenine dinucleotide phosphate is the compound itself, which acts as a potent calcium ion-mobilizing second messenger .
Mechanism of Action
Nicotinic acid adenine dinucleotide phosphate exerts its effects by binding to and opening calcium ion channels on intracellular organelles, such as endosomes and lysosomes . This binding leads to the release of calcium ions from these organelles into the cytoplasm, increasing intracellular calcium ion concentration . The molecular targets involved in this process include two-pore channels and ryanodine receptors .
Comparison with Similar Compounds
Nicotinic acid adenine dinucleotide phosphate is unique among calcium ion-mobilizing second messengers due to its high potency and specific mechanism of action. Similar compounds include:
Inositol 1,4,5-trisphosphate (IP3): Another calcium ion-mobilizing second messenger that targets the endoplasmic reticulum.
Cyclic adenosine diphosphoribose (cADPR): A compound that also mobilizes calcium ions but through different receptors and pathways.
Nicotinic acid adenine dinucleotide phosphate is distinguished by its ability to target acidic organelles and its high affinity for calcium ion channels .
Properties
| 119299-06-8 | |
Molecular Formula |
C21H28N6O18P3+ |
Molecular Weight |
745.4 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C21H27N6O18P3/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(44-46(33,34)35)14(29)11(43-20)6-41-48(38,39)45-47(36,37)40-5-10-13(28)15(30)19(42-10)26-3-1-2-9(4-26)21(31)32/h1-4,7-8,10-11,13-16,19-20,28-30H,5-6H2,(H6-,22,23,24,31,32,33,34,35,36,37,38,39)/p+1/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1 |
InChI Key |
QOTXBMGJKFVZRD-HISDBWNOSA-O |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)O |
Pictograms |
Irritant |
synonyms |
NAADP NAADPH nicotinate adenine dinucleotide phosphate nicotinic acid adenine dinucleotide phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



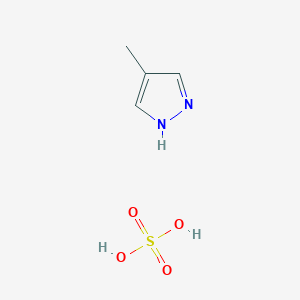
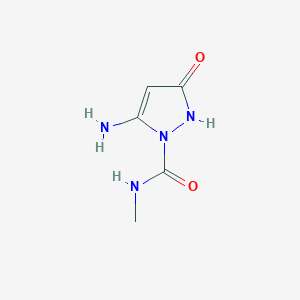
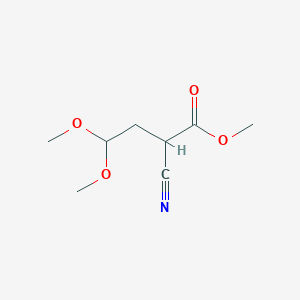
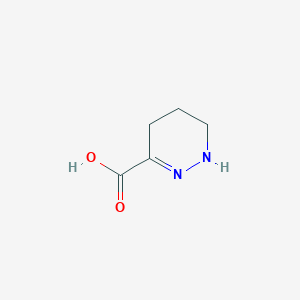
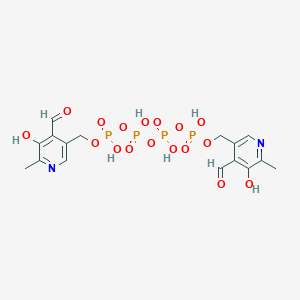
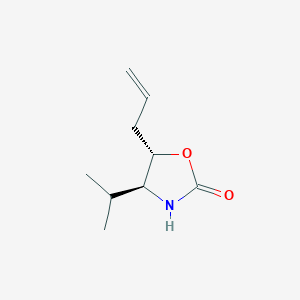

![2-Ethyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55951.png)
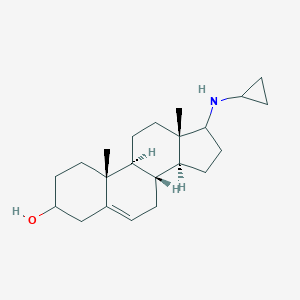
![Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)](/img/structure/B55956.png)
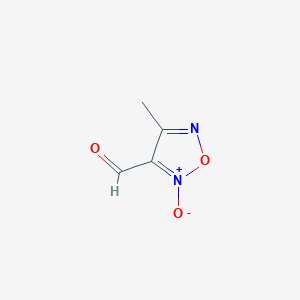
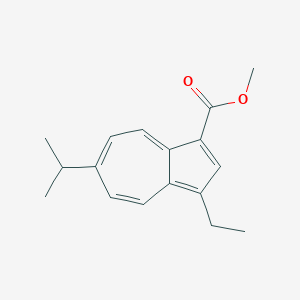
![2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol](/img/structure/B55968.png)
